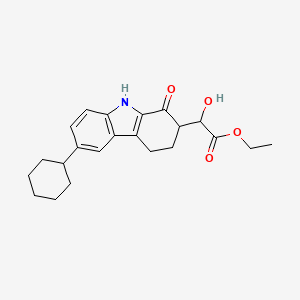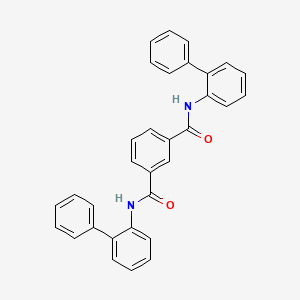
ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate, also known as ECA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. This compound has also been shown to have antibacterial and antifungal activities against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable candidate for various applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research on ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its potential as a stabilizer for metal nanoparticles and to explore its applications in material science. Additionally, further research is needed to explore its potential as a water treatment agent for the removal of heavy metals from contaminated water.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to explore its applications in various fields.
Synthesis Methods
Ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate can be synthesized through a multistep process involving the reaction of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazole-1,9-dione with ethyl 2-bromoacetate in the presence of a base. The resulting intermediate is then hydrolyzed to obtain this compound.
Scientific Research Applications
Ethyl (6-cyclohexyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)(hydroxy)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, this compound has been used as a precursor for the synthesis of functionalized polymers and as a stabilizer for metal nanoparticles. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated water.
Properties
IUPAC Name |
ethyl 2-(6-cyclohexyl-1-oxo-2,3,4,9-tetrahydrocarbazol-2-yl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-27-22(26)21(25)16-10-9-15-17-12-14(13-6-4-3-5-7-13)8-11-18(17)23-19(15)20(16)24/h8,11-13,16,21,23,25H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBOTCOECHWRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC2=C(C1=O)NC3=C2C=C(C=C3)C4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)


![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
![methyl 4-oxo-4-[({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]butanoate](/img/structure/B4982688.png)
![5-{5-[2-(3-methoxy-4-methylphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4982695.png)
![3-(2-chlorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4982714.png)
![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)


![2-tert-butyl-2-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4982755.png)
![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)
